



# **High-performance liquid chromatography** (HPLC) method for "Disperse brown 4" detection

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An Application Note for the High-Performance Liquid Chromatography (HPLC) Method for the Detection of Disperse Brown 4

### **Abstract**

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of **Disperse Brown 4** (C.I. 11152:1). **Disperse Brown 4** is a single azo dye used in the textile industry for dyeing synthetic fibers like polyester.[1] Given that certain azo dyes can be converted into potentially carcinogenic aromatic amines, sensitive analytical methods are crucial for quality control and regulatory compliance to ensure consumer safety.[2] The described method utilizes a reversed-phase C18 column with a gradient elution and UV-Vis detection, providing excellent selectivity and sensitivity for the analysis of **Disperse Brown 4** in various sample matrices.

### Introduction

Disperse dyes are synthetic colorants with low water solubility, primarily applied to hydrophobic fibers from a fine aqueous dispersion.[2] **Disperse Brown 4** is a member of this class, characterized by its red-light brown hue.[3][4] The monitoring of such dyes in consumer products is essential due to potential health concerns, including allergic reactions and the risks associated with their azo group-containing structures.[2] Regulatory bodies have established standard procedures, such as DIN 54231, for the analysis of specific disperse dyes in textiles. [2][5] This document presents a comprehensive protocol based on established chromatographic principles for the accurate determination of **Disperse Brown 4**.



### **Chemical and Physical Properties**

A summary of the key properties of **Disperse Brown 4** is presented below.

Property	Value	Reference
Chemical Name	2-[4-[(2-bromo-6-chloro-4- nitrophenyl)diazenyl]-3-chloro- N-(2- hydroxyethyl)anilino]ethanol	[1]
C.I. Name	Disperse Brown 4, C.I. 11152:1	[4]
CAS Number	12223-16-4	[3][4]
Molecular Formula	C16H15BrCl2N4O4	[1][4]
Molecular Weight	478.12 g/mol	[4]
Class	Single Azo Dye	[4]

# **Experimental Protocol**Instrumentation and Consumables

- HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- Analytical balance, ultrasonic bath, and vortex mixer.
- Syringe filters (0.22 μm, PTFE or similar).
- HPLC-grade Acetonitrile, Methanol, and water.
- Formic acid (analytical grade).
- Disperse Brown 4 analytical standard.



### **Chromatographic Conditions**

The following table outlines the optimized HPLC parameters for the analysis.

Parameter	Condition
Column	Reversed-Phase C18, 150 x 4.6 mm, 5 μm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Gradient Elution	0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	485 nm (or λmax determined from UV-Vis scan)

### **Preparation of Solutions**

- Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of **Disperse Brown 4** standard and dissolve it in 100 mL of methanol. This solution should be stored in the dark at 4 °C.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 μg/mL) by diluting the stock solution with methanol.
- Sample Preparation (from Textile):
  - Cut approximately 1.0 g of the textile sample into small pieces.
  - Add 20 mL of methanol to the sample in a conical flask.
  - Extract the dye using an ultrasonic bath at 50 °C for 30 minutes.
  - Allow the solution to cool and centrifuge at 10,000 rpm for 10 minutes.

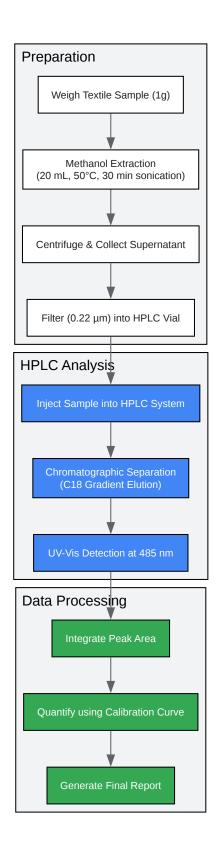


 $\circ~$  Filter the supernatant through a 0.22  $\mu m$  PTFE syringe filter into an HPLC vial for analysis. [6]

## **Experimental Workflow**

The overall process from sample receipt to final data analysis is illustrated in the following diagram.





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Fig 1. HPLC analysis workflow for **Disperse Brown 4**.



# Data and Results System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	0.8 - 1.5
Theoretical Plates	> 2000
Retention Time %RSD	< 2.0%

### **Method Performance Characteristics**

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity of Disperse Brown 4

Concentration (µg/mL)	Peak Area (arbitrary units)
0.5	12,500
1.0	25,100
5.0	124,800
10.0	250,500
25.0	625,200
50.0	1,251,000

| Correlation Coefficient (r2) | > 0.999 |

Table 2: Precision and Accuracy

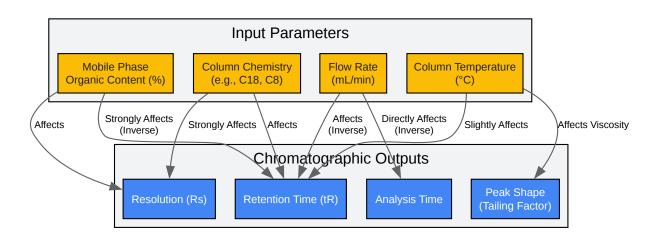


Spiked Level (μg/mL)	Precision (%RSD, n=6)	Accuracy (% Recovery)
1.0	< 5.0%	95 - 105%
10.0	< 3.0%	98 - 102%

| 40.0 | < 3.0% | 98 - 102% |

## **Logical Relationships in Method Development**

The optimization of an HPLC method involves understanding the relationships between various parameters and the resulting chromatographic output.



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Fig 2. Key parameter relationships in HPLC method development.

### Conclusion

The HPLC-UV method described provides a straightforward, sensitive, and reliable approach for the quantitative analysis of **Disperse Brown 4**. The method employs common instrumentation and reagents, making it accessible for most analytical laboratories. With proper validation, this protocol is suitable for routine quality control of textiles and for ensuring compliance with safety standards in consumer products.



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